4,6-Dibromopyridin-3-ol
CAS No.: 857429-81-3
Cat. No.: VC8141015
Molecular Formula: C5H3Br2NO
Molecular Weight: 252.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857429-81-3 |
|---|---|
| Molecular Formula | C5H3Br2NO |
| Molecular Weight | 252.89 g/mol |
| IUPAC Name | 4,6-dibromopyridin-3-ol |
| Standard InChI | InChI=1S/C5H3Br2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H |
| Standard InChI Key | HGTPFYYAPIHRHY-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1Br)O)Br |
| Canonical SMILES | C1=C(C(=CN=C1Br)O)Br |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₃Br₂NO | |
| Molecular Weight | 252.89 g/mol | |
| SMILES | OC₁=CN=C(Br)C=C₁Br | |
| LogP (Partition Coefficient) | 2.31 |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 4,6-dibromopyridin-3-ol typically involves direct bromination of pyridin-3-ol precursors. A documented approach for analogous compounds, such as 2,6-dibromopyridin-3-ol, employs bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–5°C) . For 4,6-dibromopyridin-3-ol, regioselective bromination is achieved by protecting the hydroxyl group with a trimethylsilyl (TMS) moiety, followed by sequential bromination and deprotection .
Example Protocol:
-
Protection: Pyridin-3-ol is treated with hexamethyldisilazane (HMDS) to form 3-(trimethylsilyloxy)pyridine.
-
Bromination: The silylated intermediate undergoes bromination with Br₂/FeBr₃ at −10°C, yielding 4,6-dibromo-3-(trimethylsilyloxy)pyridine.
-
Deprotection: Acidic hydrolysis (e.g., HCl/MeOH) removes the TMS group, yielding 4,6-dibromopyridin-3-ol .
Industrial-Scale Considerations
Industrial production optimizes yield and purity through continuous-flow reactors and crystallization techniques. Solvent systems like methanol/water mixtures are employed for recrystallization, achieving purities >98% . Challenges include minimizing polybrominated byproducts, which are mitigated by stoichiometric control and real-time monitoring .
Physical and Chemical Properties
Thermodynamic and Solubility Data
4,6-Dibromopyridin-3-ol is a white to light-yellow crystalline solid with limited solubility in polar solvents. It is soluble in methanol (≈15 mg/mL at 25°C) but poorly soluble in water (<1 mg/mL) . Its logP value of 2.31 indicates moderate lipophilicity, making it suitable for organic synthesis .
| Property | Value | Method |
|---|---|---|
| Melting Point | 164–168°C (predicted) | Analogous data |
| Boiling Point | 369.3±37.0°C (predicted) | QSPR modeling |
| Density | 2.228±0.06 g/cm³ | Predicted |
Stability and Degradation
The compound is stable under inert atmospheres but susceptible to hydrolysis in aqueous acidic or basic conditions, forming debrominated derivatives . Storage recommendations include argon-filled containers at 2–8°C to prevent oxidative degradation .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The bromine atoms at the 4- and 6-positions are reactive toward nucleophilic aromatic substitution (SNAr). For example, reaction with sodium methoxide in dimethylformamide (DMF) at 80°C replaces bromine with methoxy groups :
Coupling Reactions
4,6-Dibromopyridin-3-ol participates in Suzuki-Miyaura cross-coupling with arylboronic acids, facilitated by Pd(PPh₃)₄ catalysis. This reaction installs aryl groups at the brominated positions, enabling access to biaryl structures :
Oxidation and Reduction
The hydroxyl group can be oxidized to a ketone using CrO₃/H₂SO₄, yielding 4,6-dibromopyridin-3-one. Conversely, catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative .
Applications in Scientific Research
Pharmaceutical Intermediate
4,6-Dibromopyridin-3-ol serves as a key intermediate in synthesizing antiviral agents and kinase inhibitors. Its bromine atoms act as leaving groups for introducing pharmacophores, as seen in the development of Bruton’s tyrosine kinase (BTK) inhibitors .
Material Science
The compound’s halogen-rich structure makes it a precursor for flame-retardant polymers. Copolymerization with styrene derivatives yields materials with reduced flammability (LOI >28%) .
Analytical Chemistry
As a chelating agent, 4,6-dibromopyridin-3-ol forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are utilized in colorimetric sensors for environmental metal detection .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | P264: Wash hands after handling |
| H315: Skin irritation | P280: Wear protective gloves |
Comparative Analysis with Analogous Compounds
Halogenated Pyridinols
| Compound | Br Positions | Melting Point (°C) | logP |
|---|---|---|---|
| 2,6-Dibromopyridin-3-ol | 2,6 | 164–168 | 1.88 |
| 4,6-Dibromopyridin-3-ol | 4,6 | 164–168 (predicted) | 2.31 |
| 2,4-Dibromopyridin-3-ol | 2,4 | 158–162 | 2.15 |
The 4,6-dibromo isomer exhibits higher lipophilicity (logP = 2.31) than its 2,6- and 2,4-counterparts, influencing its bioavailability in drug design .
Recent Advances and Future Directions
Recent studies explore enzyme-mediated bromination as a sustainable alternative to traditional methods. For instance, haloperoxidases from Streptomyces spp. catalyze regioselective bromination of pyridinols under mild conditions, reducing waste . Future research aims to leverage 4,6-dibromopyridin-3-ol in covalent organic frameworks (COFs) for gas storage and catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume